molecular formula C16H15N5O3 B3007626 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1797307-93-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B3007626
CAS RN: 1797307-93-7
M. Wt: 325.328
InChI Key: LOQBLZOZVZHBSH-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C16H15N5O3 and its molecular weight is 325.328. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Studies on coordination complexes constructed from pyrazole-acetamide derivatives have revealed the impact of hydrogen bonding on self-assembly processes. Notably, complexes of these derivatives with Co(II) and Cu(II) ions have been synthesized, characterized, and analyzed for their antioxidant activities. The structural analysis via single crystal X-ray crystallography demonstrated distinct coordination geometries and supramolecular architectures, significantly influenced by hydrogen bonding interactions. These complexes exhibited considerable antioxidant activity, as assessed by various in vitro assays, highlighting their potential in coordination chemistry and as antioxidant agents (Chkirate et al., 2019).

Synthesis of Heterocycles and Insecticidal Assessment

Research into the synthesis of various heterocycles incorporating a thiadiazole moiety against the cotton leafworm has showcased the versatility of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives. These studies aim at developing new compounds with potential insecticidal properties, contributing to the agricultural sciences and pest management strategies (Fadda et al., 2017).

Antimicrobial and Molecular Docking Studies

The synthesis of pyrazole-imidazole-triazole hybrids and their antimicrobial evaluation highlights the potential of these compounds in combating microbial infections. Notably, one compound demonstrated superior potency against A. niger, even outperforming the reference drug Fluconazole. Molecular docking studies further elucidated the binding conformations of these compounds, providing insights into their antimicrobial mechanisms (Punia et al., 2021).

Corrosion Inhibition in Acid Media

The evaluation of 1-(2-ethylamino)-2-methylimidazoline and related compounds for corrosion inhibition in acid media has revealed their effectiveness in protecting carbon steel. Through potentiodynamic polarization curves and electrochemical impedance spectroscopy, one derivative was identified as a good corrosion inhibitor. Theoretical studies based on density functional theory (DFT) have provided explanations for the differing efficiencies of these compounds as corrosion inhibitors, contributing to the field of material science and corrosion prevention (Cruz et al., 2004).

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c22-14(11-20-12-3-1-2-4-13(12)24-16(20)23)17-7-8-19-9-10-21-15(19)5-6-18-21/h1-6,9-10H,7-8,11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQBLZOZVZHBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.